2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
Description
Historical Development of Piperidine Sulfonyl Derivatives
Piperidine sulfonyl derivatives emerged as a critical class of compounds in medicinal chemistry following the discovery of sulfonamide antibiotics in the 1930s. Early work focused on modifying the sulfonyl group to enhance bioavailability and target specificity. The integration of piperidine rings into sulfonyl-containing structures gained momentum in the 2000s, driven by advances in catalytic triflate-mediated nucleophilic substitution reactions. For example, Sc(OTf)₃-catalyzed diastereoselective substitutions enabled precise functionalization at the 2- and 3-positions of piperidine scaffolds, laying the groundwork for complex derivatives like 2-(4-fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one.
The 2010s saw increased exploration of sulfonyl piperidines in neurological and metabolic disorders. Patent US10167273B2 (2016) highlighted derivatives with prokineticin receptor modulation, showcasing the therapeutic versatility of this chemical class. Recent innovations, such as the 2025 synthesis of antimicrobial sulfonyl piperidine carboxamides via amide coupling, demonstrate ongoing optimization of synthetic routes.
Significance in Medicinal Chemistry Research
Piperidine sulfonyl derivatives exhibit three key pharmacological advantages:
- Structural versatility : The piperidine ring’s chair conformation allows predictable spatial arrangement of substituents, enabling targeted interactions with biological receptors. For instance, 3-sulfonyl substitutions create stereoelectronic environments suitable for binding polar enzyme pockets.
- Enhanced pharmacokinetics : Sulfonyl groups improve metabolic stability by reducing cytochrome P450-mediated oxidation. Studies on antidiabetic piperidine sulfonamides show extended plasma half-lives compared to non-sulfonylated analogs.
- Multitarget potential : Derivatives like PSP205 (2025) demonstrate dual ER-stress induction and COPB2 inhibition, highlighting the scaffold’s capacity for polypharmacology.
The specific compound this compound combines fluorinated aryl groups (enhancing blood-brain barrier penetration) with a branched sulfonyl moiety (optimizing solubility). These features align with trends in CNS drug development.
Current Academic Interest and Research Landscape
Recent publications (2024–2025) reveal three primary research frontiers:
Table 1: Research Trends in Piperidine Sulfonyl Derivatives (2020–2025)
The compound of interest is structurally analogous to PSP205 but differs by its 4-fluorophenyl ethanone group instead of a phenyl sulfonyl moiety. This modification may influence target selectivity, as fluorinated groups often enhance binding to aromatic amino acid residues.
Taxonomic Classification within Piperidine Derivatives
This compound belongs to the following hierarchical classification:
- Class : Piperidine sulfonyl derivatives
- Subclass : N-Acylated 3-sulfonylpiperidines
- Structural group : Fluorinated aryl ketone conjugates
Comparative analysis with related compounds:
Table 2: Structural Analog Comparison
The target compound’s branched sulfonyl group (2-methylpropanesulfonyl) may reduce crystallinity compared to aromatic sulfonyl analogs, potentially enhancing oral bioavailability. Its ethanone linker differs from the carboxamide groups prevalent in antidiabetic piperidine sulfonamides, suggesting unique target-binding kinetics.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)10-14-5-7-15(18)8-6-14/h5-8,13,16H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEDHQPSILBGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Final Coupling Step: The final step involves coupling the piperidine derivative with the fluorophenyl derivative under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural and Functional Comparisons
Key Observations:
- Sulfonyl vs. Oxadiazole/Spiro Substituents : The target’s 2-methylpropanesulfonyl group distinguishes it from oxadiazole- or spiro-containing analogs (e.g., ). Sulfonyl groups improve solubility and stability compared to oxadiazoles, which may enhance metabolic resistance .
- Fluorophenyl vs. Bromophenyl analogs (e.g., ) may exhibit higher molecular weights and distinct steric effects.
Q & A
Basic: What are the optimized synthetic routes for 2-(4-fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, and how are reaction conditions tailored to maximize yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine sulfonyl intermediate. Key steps include:
- Sulfonylation of piperidine : Reacting 3-piperidinol with 2-methylpropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling with fluorophenyl ethanone : Using nucleophilic acyl substitution or Mitsunobu reactions to link the sulfonylated piperidine to the fluorophenyl ketone moiety .
- Optimization : Reaction temperatures (0–25°C), solvent selection (e.g., THF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for yields >75% .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; piperidine methyl groups at δ 1.2–1.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H] at m/z 382.1542) ensures molecular integrity .
- HPLC-PDA : Purity >95% is validated using C18 columns (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., varying IC values in kinase assays) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (fluorometric vs. luminescent) .
- Solution stability : Hydrolysis of the sulfonyl group in aqueous buffers can alter activity. Stability studies (pH 7.4, 37°C) paired with LC-MS monitoring are recommended .
- Structural analogs : Compare with derivatives (e.g., 2-(4-chlorophenyl) analogs) to isolate electronic effects of the fluorine substituent .
Advanced: What methodologies are effective for identifying this compound’s biological targets and mechanisms?
- Molecular docking : Screen against kinase databases (e.g., PDB) to prioritize targets like PI3K or MAPK, leveraging the sulfonyl group’s hydrogen-bonding capacity .
- Kinase profiling panels : Use ATP-competitive assays (e.g., Eurofins KinaseProfiler™) to quantify inhibition across 100+ kinases .
- CRISPR-Cas9 knockout models : Validate target engagement in cellular contexts (e.g., apoptosis rescue in PI3K-knockout cells) .
Advanced: How can metabolic stability and bioavailability be improved without compromising activity?
- Prodrug strategies : Mask the ketone group as a tert-butyl carbamate, enhancing oral absorption .
- SAR studies : Introduce methyl groups to the piperidine ring to reduce CYP3A4-mediated oxidation, improving half-life (t >4 hours in liver microsomes) .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-400/water mixtures increases aqueous solubility >2 mg/mL .
Advanced: What experimental approaches address reactivity challenges during scale-up synthesis?
- Controlled sulfonylation : Slow addition of sulfonyl chloride at 0°C minimizes di-sulfonylated byproducts .
- Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions while reducing side-product formation .
- In-line FTIR monitoring : Track reaction progress in real-time to terminate at >90% conversion .
Advanced: How does fluorophenyl substitution influence receptor binding compared to other halogens?
- Electron-withdrawing effects : Fluorine increases electronegativity, enhancing hydrogen-bonding with receptor residues (e.g., backbone amides in kinase ATP pockets) .
- Comparative studies : Chlorine and bromine analogs show reduced potency (e.g., 10-fold lower IC in PI3Kα assays) due to steric bulk .
- Crystallographic data : Co-crystal structures (e.g., PDB ID 6T7K) confirm fluorophenyl π-stacking with tyrosine residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
